molecular formula C14H9ClFNO4 B6393067 2-Chloro-5-(3-fluoro-4-methoxycarbonylphenyl)nicotinic acid CAS No. 1261930-68-0

2-Chloro-5-(3-fluoro-4-methoxycarbonylphenyl)nicotinic acid

Cat. No.: B6393067
CAS No.: 1261930-68-0
M. Wt: 309.67 g/mol
InChI Key: RBQRGHKBOVQEQL-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-fluoro-4-methoxycarbonylphenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a chloro group at the second position, a fluoro group at the third position, and a methoxycarbonyl group at the fourth position on the phenyl ring, which is attached to the nicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3-fluoro-4-methoxycarbonylphenyl)nicotinic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Reduction: Conversion of the nitro group to an amino group.

    Halogenation: Introduction of the chloro and fluoro groups.

    Esterification: Formation of the methoxycarbonyl group.

    Cyclization: Formation of the nicotinic acid core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The process may also involve purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3-fluoro-4-methoxycarbonylphenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Coupling Reactions: Formation of carbon-carbon bonds through reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, alcohols).

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can introduce various functional groups, and coupling reactions can form complex aromatic compounds.

Scientific Research Applications

2-Chloro-5-(3-fluoro-4-methoxycarbonylphenyl)nicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-fluoro-4-methoxycarbonylphenyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro, fluoro, and methoxycarbonyl groups can influence its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or activate specific receptors, resulting in therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(3-fluoro-4-methoxycarbonylphenyl)nicotinic acid is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. The combination of the chloro, fluoro, and methoxycarbonyl groups on the nicotinic acid core can result in unique reactivity and interactions with molecular targets, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-chloro-5-(3-fluoro-4-methoxycarbonylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFNO4/c1-21-14(20)9-3-2-7(5-11(9)16)8-4-10(13(18)19)12(15)17-6-8/h2-6H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQRGHKBOVQEQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=C(N=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10688131
Record name 2-Chloro-5-[3-fluoro-4-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261930-68-0
Record name 2-Chloro-5-[3-fluoro-4-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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